molecular formula C17H32OSn B189434 5-Methyl-2-(tributylstannyl)furan CAS No. 118486-95-6

5-Methyl-2-(tributylstannyl)furan

Cat. No.: B189434
CAS No.: 118486-95-6
M. Wt: 371.1 g/mol
InChI Key: OTMIHZHASCPXNT-UHFFFAOYSA-N
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Description

5-Methyl-2-(tributylstannyl)furan: is an organotin compound with the molecular formula C17H32OSn. It is a derivative of furan, a heterocyclic organic compound, and contains a tributylstannyl group attached to the furan ring. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)furan typically involves the stannylation of 5-methylfuran. One common method is the reaction of 5-methylfuran with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(tributylstannyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. .

Major Products:

Scientific Research Applications

5-Methyl-2-(tributylstannyl)furan is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(tributylstannyl)furan primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The furan ring can also undergo electrophilic aromatic substitution reactions, where the methyl group directs the incoming electrophile to specific positions on the ring .

Comparison with Similar Compounds

    5-Methyl-2-(trimethylstannyl)furan: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    2-(Tributylstannyl)furan: Lacks the methyl group at the 5-position.

    5-Methyl-2-(tributylstannyl)thiophene: Contains a thiophene ring instead of a furan ring

Uniqueness: 5-Methyl-2-(tributylstannyl)furan is unique due to the presence of both the methyl and tributylstannyl groups, which influence its reactivity and the types of reactions it can undergo. The combination of these groups makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Properties

IUPAC Name

tributyl-(5-methylfuran-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5O.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMIHZHASCPXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554491
Record name Tributyl(5-methylfuran-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118486-95-6
Record name Tributyl(5-methylfuran-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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